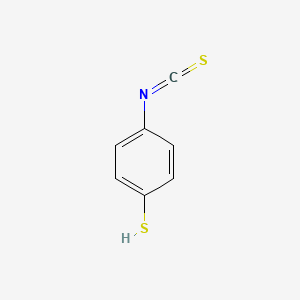
4-isothiocyanatobenzenethiol
Übersicht
Beschreibung
4-isothiocyanatobenzenethiol is an organic compound that belongs to the class of isothiocyanates. These compounds are known for their biological activity and are often derived from glucosinolates, which are secondary metabolites found in plants of the Brassicaceae family. This compound is particularly interesting due to its unique structure, which includes both an isothiocyanate group and a thiol group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-isothiocyanatobenzenethiol can be synthesized through several methods:
Replacement Reaction: One efficient method involves the replacement reaction of phenyl isothiocyanate with corresponding amines in the presence of dimethylbenzene as a solvent.
Sulfurization of Isocyanides: Another method involves the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases such as DBU.
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable and safe synthetic routes. The replacement reaction method is favored due to its low toxicity, low cost, and high yield, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-isothiocyanatobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Substitution: Formation of thioureas and other derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-isothiocyanatobenzenethiol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development due to its ability to modify proteins and enzymes.
Industry: Utilized in the development of functional materials and polymers.
Wirkmechanismus
The mechanism of action of 4-isothiocyanatobenzenethiol involves its high reactivity with sulfur-centered nucleophiles, such as protein cysteine residues. This reactivity allows it to modify proteins and enzymes, leading to various biological effects. It can induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and induce cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
Uniqueness
4-isothiocyanatobenzenethiol is unique due to the presence of both an isothiocyanate group and a thiol group. This dual functionality allows it to participate in a wider range of chemical reactions compared to other isothiocyanates, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
42901-86-0 |
|---|---|
Molekularformel |
C7H5NS2 |
Molekulargewicht |
167.3 g/mol |
IUPAC-Name |
4-isothiocyanatobenzenethiol |
InChI |
InChI=1S/C7H5NS2/c9-5-8-6-1-3-7(10)4-2-6/h1-4,10H |
InChI-Schlüssel |
GPMYEDPBOBTIBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=C=S)S |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

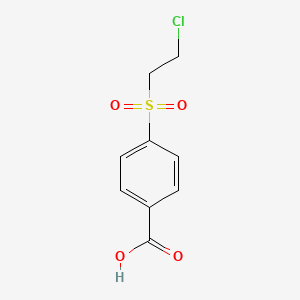
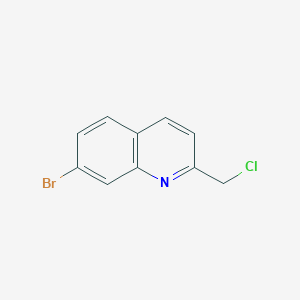
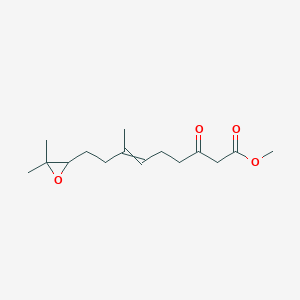
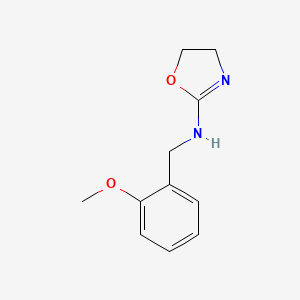
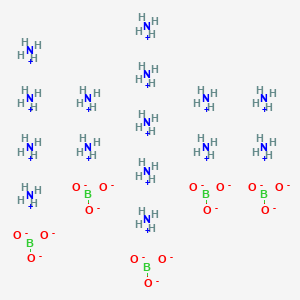
![Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate](/img/structure/B8616585.png)

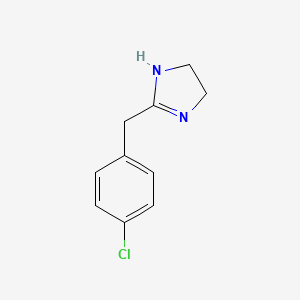
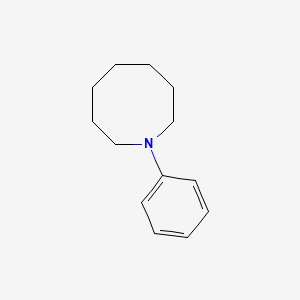
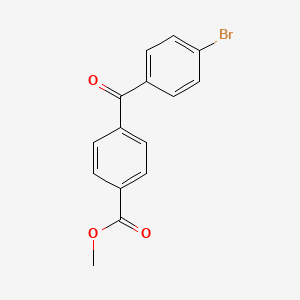
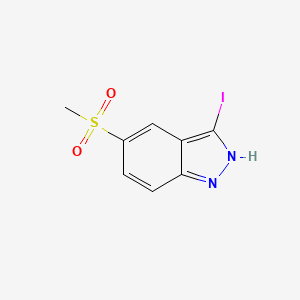
![Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8616630.png)
![6,7-Dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B8616634.png)
![(E,Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine ((E,Z)-Desmethyldoxepin)](/img/structure/B8616642.png)
